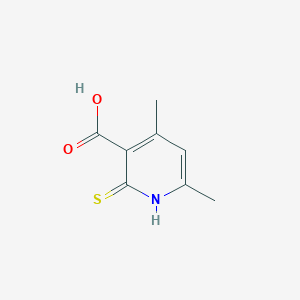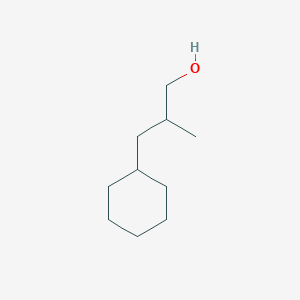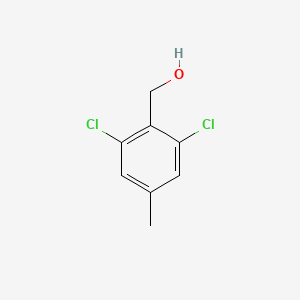
2,2-Dimethylbutane-1,4-diol
Descripción general
Descripción
2,2-Dimethylbutane-1,4-diol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone. This compound is known for its unique structure, where two methyl groups are attached to the second carbon of the butane chain, resulting in its name.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2,2-Dimethylbutane-1,4-diol involves the reduction of 2,2-Dimethylsuccinic acid. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes typically use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of precursor compounds under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Reduction: Further reduction of the compound can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2,2-Dimethylbutane-1,4-diol has several applications in scientific research:
Biology: The compound can be used in the study of metabolic pathways involving diols and their derivatives.
Industry: It is utilized in the production of specialty chemicals, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylbutane-1,4-diol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, facilitating its incorporation into larger molecular structures. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the pathways and outcomes of these reactions .
Comparación Con Compuestos Similares
1,4-Butanediol: A straight-chain diol with similar hydroxyl functionality but without the methyl substitutions.
2,2-Dimethyl-1,3-propanediol: Another diol with a similar structure but differing in the position of hydroxyl groups.
Uniqueness: 2,2-Dimethylbutane-1,4-diol’s uniqueness lies in its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity, solubility, and overall stability in various chemical environments .
Propiedades
IUPAC Name |
2,2-dimethylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSZUUPRBBBHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447090 | |
| Record name | 2,2-dimethylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32812-23-0 | |
| Record name | 2,2-dimethylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)




![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)








